![molecular formula C12H14FN B13502036 2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile is an organic compound with the molecular formula C12H14FN It is a derivative of acetonitrile, featuring a fluoro-substituted phenyl ring with an isobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile typically involves the reaction of 2-fluoro-4-(2-methylpropyl)phenylboronic acid with acetonitrile under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The process is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The fluoro and isobutyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylphenol: A related compound with a similar fluoro-substituted phenyl ring but lacks the nitrile group.
4-Fluoro-2-methylphenol: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile is unique due to the presence of both the fluoro and isobutyl groups, which confer distinct chemical properties and reactivity. The nitrile group further enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C12H14FN |
|---|---|
Peso molecular |
191.24 g/mol |
Nombre IUPAC |
2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile |
InChI |
InChI=1S/C12H14FN/c1-9(2)7-10-3-4-11(5-6-14)12(13)8-10/h3-4,8-9H,5,7H2,1-2H3 |
Clave InChI |
ZUWGWDBOUNUZTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(C=C1)CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


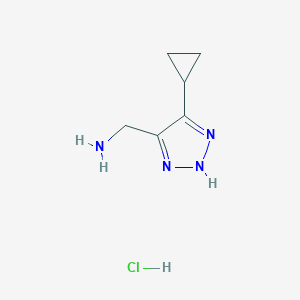
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
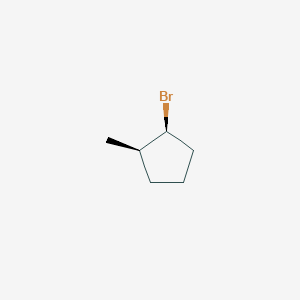

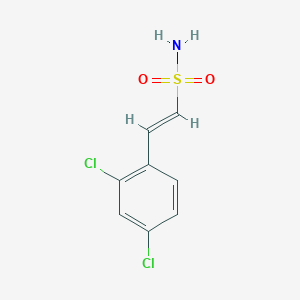
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)

![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
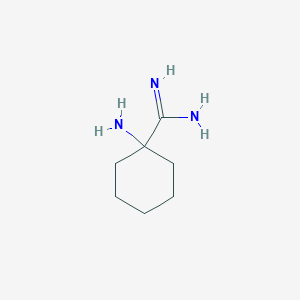
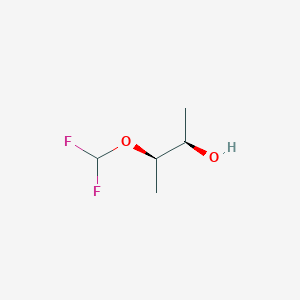
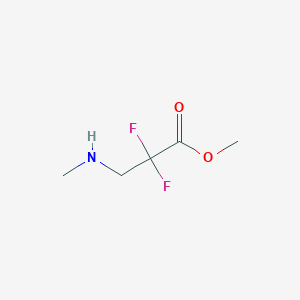
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
